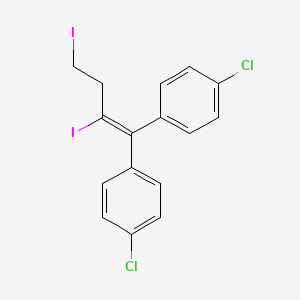![molecular formula C23H32N4O B12533671 Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- CAS No. 656836-08-7](/img/structure/B12533671.png)
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, a common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of urea derivatives often relies on the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, while effective, poses environmental and safety concerns due to the use of phosgene.
化学反应分析
Types of Reactions
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
科学研究应用
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
Phenyl thiazolyl urea derivatives: These compounds are known for their antibacterial activity against Gram-positive bacteria.
N-substituted ureas: These derivatives have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
656836-08-7 |
|---|---|
分子式 |
C23H32N4O |
分子量 |
380.5 g/mol |
IUPAC 名称 |
1-[N,N-dibutyl-N'-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C23H32N4O/c1-4-6-17-27(18-7-5-2)22(24-21-15-13-19(3)14-16-21)26-23(28)25-20-11-9-8-10-12-20/h8-16H,4-7,17-18H2,1-3H3,(H2,24,25,26,28) |
InChI 键 |
RYWAWAOBCVYWIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=NC1=CC=C(C=C1)C)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


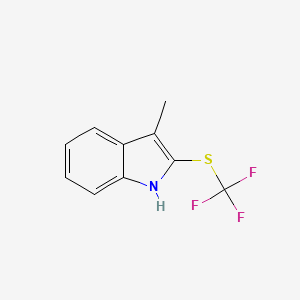
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
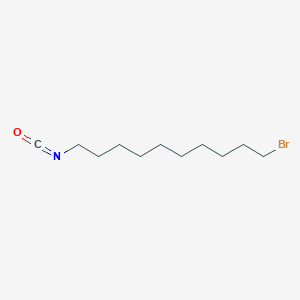
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
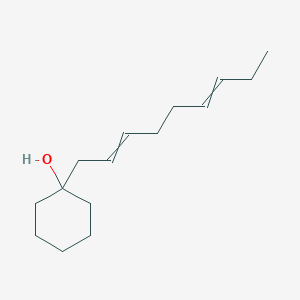
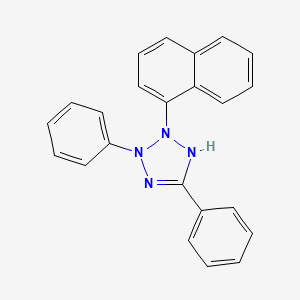


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
